molecular formula C20H24N4O3 B12174863 N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B12174863
M. Wt: 368.4 g/mol
InChI Key: XBIUGAVJTNSZBA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclopentyl group. Indole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research .

Chemical Reactions Analysis

N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo several types of chemical reactions:

Scientific Research Applications

N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-cyclopentyl-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C20H24N4O3/c25-18(21-15-6-2-3-7-15)20(27)24-11-9-23(10-12-24)19(26)17-13-14-5-1-4-8-16(14)22-17/h1,4-5,8,13,15,22H,2-3,6-7,9-12H2,(H,21,25)

InChI Key

XBIUGAVJTNSZBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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